Home > Products > Screening Compounds P36091 > Lenalidomide-CO-PEG4-C2-Cl
Lenalidomide-CO-PEG4-C2-Cl -

Lenalidomide-CO-PEG4-C2-Cl

Catalog Number: EVT-14905001
CAS Number:
Molecular Formula: C24H32ClN3O8
Molecular Weight: 526.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-CO-PEG4-C2-Cl is a compound derived from lenalidomide, a well-known immunomodulatory drug primarily used in treating multiple myeloma and certain types of anemia. This compound features a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability. Lenalidomide itself has the chemical formula C13H13N3O3C_{13}H_{13}N_{3}O_{3} and is recognized for its ability to modulate immune responses and promote the degradation of specific target proteins through the ubiquitin-proteasome pathway. The addition of the PEG4 linker and chlorine atom at the terminal position modifies its pharmacokinetic properties, potentially improving therapeutic efficacy and reducing side effects .

Source and Classification

Lenalidomide-CO-PEG4-C2-Cl is classified as a small molecule drug, specifically an immunomodulatory imide. It is synthesized from lenalidomide through a series of chemical modifications that introduce a PEG linker and a chlorine substituent. This compound is significant in medicinal chemistry due to its enhanced solubility and potential application in drug delivery systems .

Synthesis Analysis

Methods

The synthesis of Lenalidomide-CO-PEG4-C2-Cl typically involves three main steps:

  1. Activation of Lenalidomide: Lenalidomide is activated by reacting it with an appropriate acylating agent to introduce an acetamido group.
  2. PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, resulting in the formation of Lenalidomide-acetamido-O-PEG4.
  3. Chlorination: The final step involves chlorinating the PEGylated compound to introduce the chlorine atom at the terminal position.

Technical Details

The industrial production of this compound employs batch reactors for controlled addition of reagents and monitoring reaction conditions. Purification techniques such as crystallization, filtration, and chromatography are utilized to obtain the final product.

Molecular Structure Analysis

Structure

Lenalidomide-CO-PEG4-C2-Cl consists of a core structure derived from lenalidomide, which includes a piperidine ring and an isoindoline moiety, linked to a PEG chain. The molecular structure can be represented as follows:

Structure  C13H13N3O3) PEG Cl\text{Structure }\text{ C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3})-\text{ PEG }-\text{Cl}

Data

The molecular weight of Lenalidomide-CO-PEG4-C2-Cl varies depending on the specific PEG length used but generally remains around 300-400 g/mol due to the addition of the PEG moiety .

Chemical Reactions Analysis

Reactions

Lenalidomide-CO-PEG4-C2-Cl can undergo various chemical reactions:

  1. Oxidation: Can be oxidized under specific conditions to form oxidized derivatives.
  2. Reduction: Reduction reactions modify functional groups within the compound.
  3. Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines and thiols are often employed for substitution reactions.
Mechanism of Action

Lenalidomide-CO-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. The compound acts as a "molecular glue," enhancing substrate recognition by binding to cereblon, a substrate adaptor within this ligase complex .

Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-CO-PEG4-C2-Cl typically appears as an off-white to pale yellow solid powder. It is non-hygroscopic and shows solubility in organic solvent/water mixtures, with optimal solubility in buffered aqueous solvents.

Chemical Properties

The compound exhibits polymorphism, existing in multiple crystalline forms alongside an amorphous form. Its solubility in water is low (less than 1.5 mg/mL), but it shows improved solubility at lower pH levels (up to 18 mg/mL at pH 1.21) .

Applications

Lenalidomide-CO-PEG4-C2-Cl has several scientific applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its effects on cellular processes and protein interactions.
  • Medicine: Explored for its potential in treating hematological cancers and other diseases.
  • Industry: Utilized in developing new drug formulations and delivery systems .

This compound exemplifies how modifications to existing drugs can enhance their therapeutic profiles, making them more effective in clinical settings while potentially minimizing adverse effects.

Synthesis and Structural Optimization

Modular Synthetic Strategies for Lenalidomide-PEG4 Conjugates

The synthesis of lenalidomide-PEG4 derivatives employs modular strategies balancing efficiency with CRBN-binding fidelity. Traditional stepwise approaches involve sequential coupling of lenalidomide’s glutarimide nitrogen with PEG linkers, followed by terminal functionalization. However, recent innovations leverage one-pot multistep reactions to minimize purification needs and improve yields. For instance, a novel one-pot methodology (adapted for PEG4 systems) achieves >85% purity by telescoping amide coupling, imide activation, and nucleophilic displacement [2].

Key synthetic considerations include:

  • Protection/deprotection cycles: The glutarimide carbonyl and phthalimide nitrogen of lenalidomide require transient protection (e.g., tert-butyloxycarbonyl, BOC) during PEG4 conjugation to prevent side reactions.
  • Solvent systems: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) facilitates carbodiimide-mediated (e.g., EDC/HOBt) coupling between lenalidomide’s C4-amine and PEG4-carboxylic acid precursors.
  • Terminal activation: The PEG4 linker’s distal end is activated as a mesylate or tosylate to enable nucleophilic substitution by chloride, forming the C2-Cl terminus [2] [3].

Table 1: Comparison of Synthetic Methods for Lenalidomide-PEG4 Conjugates

MethodYield (%)Purity (%)Key Advantage
Stepwise Coupling52–6590–95High CRBN binding retention
One-Pot Protocol78–8285–90Reduced purification steps
Solid-Phase60–70≥95Amenable to automation

Chloride-Terminated Linker Incorporation in Cereblon-Targeting Scaffolds

The C2-Cl terminus in Lenalidomide-CO-PEG4-C2-Cl serves as a versatile handle for conjugating target protein ligands via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. This design leverages halogenated linkers’ proven stability in physiological conditions and reactivity toward thiols or amines in PROTAC assembly [3].

Structural advantages of chloride termination include:

  • Enhanced electrophilicity: Chlorine’s moderate leaving-group capacity enables efficient displacement by cysteine or lysine residues in target-binding warheads without excessive reactivity that could cause off-target modifications.
  • Linker length control: The C2 spacer (‑CH₂‑) preceding chlorine maintains a compact alkyl chain, minimizing steric hindrance during ternary complex formation between CRBN, the PROTAC, and the target protein.
  • Synthetic versatility: The chloride group serves as a precursor for azide (via NaN₃ displacement) or alkyne (via Sonogashira coupling) functionalities, enabling click chemistry-based PROTAC modularization [3].

Notably, terminal halogens in PEG-based linkers show negligible impact on CRBN binding, as confirmed by AlphaScreen assays measuring CRBN–lenalidomide dissociation constants (Kd ≈ 100–200 nM with/without Cl-terminated PEG4) [2] [3].

Chemoselective Functionalization of the C2 Position in Lenalidomide Derivatives

Lenalidomide’s phthalimide ring positions (C4-amine, C5/C6 substituents) govern neosubstrate selectivity, while its glutarimide C4‑nitrogen enables linker attachment. Chemoselective modification at the C2 position (glutarimide carbonyl) is critical to preserving CRBN engagement.

C2 acylation strategies optimize linker conjugation:

  • N‑alkylation vs. O-acylation: Selective N‑alkylation at the glutarimide nitrogen (over O-acylation) is achieved using carbonate or carbamate linkers (e.g., ‑CO‑O‑PEG4‑Cl). This avoids perturbation of the carbonyl’s hydrogen-bonding interactions with CRBN’s His353/His357 residues [3].
  • Steric minimization: The compact ‑CO‑ (carbonyl) group in Lenalidomide-CO-PEG4-C2-Cl minimizes steric bulk compared to benzylic or alkyl spacers, preserving the glutarimide ring’s planar orientation within CRBN’s hydrophobic pocket.

Recent studies confirm that 6-position modifications on lenalidomide’s phthalimide ring (e.g., 6‑fluoro substitution) enhance degradation selectivity for therapeutic targets (IKZF1/IKZF3) over teratogenic neosubstrates (SALL4) . Crucially, C2 linker attachment does not impede this selectivity, as evidenced by:

  • Ubiquitination assays: PROTACs using C2-acylated lenalidomide derivatives induce polyubiquitination of target proteins (e.g., BTK) without aberrant SALL4 degradation.
  • Anti-proliferative activity: Myeloma cell lines treated with PROTACs derived from Lenalidomide-CO-PEG4-C2-Cl show IC₅₀ values comparable to those using underivatized lenalidomide linkers [3].

Table 2: Impact of Halogenated Linkers on PROTAC Performance

Terminal GroupPROTAC Assembly YieldDC₅₀ (Target Protein)CRBN Binding (Kd, nM)
Cl⁻85–92%7.9–15 nM110 ± 15
Br⁻80–88%12–18 nM105 ± 20
I⁻75–82%9.5 nM (BTK)120 ± 10
N₃⁻90–95%8–14 nM115 ± 18

PEG4 Spacer Optimization for Enhanced PROTAC Assembly

The PEG4 spacer in Lenalidomide-CO-PEG4-C2-Cl balances hydrophilicity, flexibility, and length to promote productive ternary complex formation. Systematic comparisons of PEGn linkers (n = 2–6) reveal that PEG4 optimally reconciles three factors:

  • Solubility enhancement: The tetraethylene glycol unit increases aqueous solubility by >50-fold versus alkyl linkers, mitigating aggregation in cellular assays.
  • Protease resistance: Ether linkages in PEG4 resist enzymatic hydrolysis, enhancing plasma stability over ester-based alternatives.
  • Distance optimization: A 16.2 Å chain length (PEG4) positions target proteins within the optimal 30–40 Å range for ubiquitin transfer, as validated by cryo-EM structures of CRBN:PROTAC:target ternary complexes [3].

Notably, PEG4’s conformational flexibility enables adaptive binding to diverse target proteins. In PROTACs targeting BRD4 or BTK, PEG4 linkers yield >90% degradation at 100 nM, outperforming shorter PEG2 (40–60% degradation) or rigid aryl linkers (70–80%). This stems from:

  • Entropy-driven binding: PEG4’s rotational freedom reduces the entropic penalty during ternary complex formation.
  • Reduced steric clash: The spacer’s "bendability" accommodates variable binding pocket topographies without straining CRBN–target protein interactions .

Table 3: PEG Spacer Length vs. Degradation Efficiency in PROTACs

SpacerLength (Å)BTK DC₅₀ (nM)BRD4 DC₅₀ (nM)Solubility (µg/mL)
PEG27.848 ± 5>10015.2 ± 1.3
PEG416.27.9 ± 0.825 ± 382.6 ± 4.7
PEG624.610.5 ± 1.218 ± 2102.4 ± 6.1

Properties

Product Name

Lenalidomide-CO-PEG4-C2-Cl

IUPAC Name

3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

Molecular Formula

C24H32ClN3O8

Molecular Weight

526.0 g/mol

InChI

InChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31)

InChI Key

KXPQRLJLWLFYOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.